Lithium aluminate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

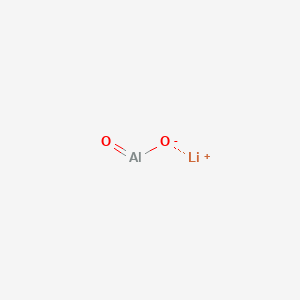

Lithium aluminate, also known as lithium aluminium oxide, is an inorganic compound with the chemical formula AlLiO₂. It is a white crystalline powder that is insoluble in water and has a high melting point of 1,625°C. This compound is of significant interest in various fields, including microelectronics, nuclear technology, and materials science, due to its unique properties and applications .

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: this compound can be synthesized through a solid-state reaction involving lithium carbonate and aluminum oxide.

Sol-Gel Method: This method involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce this compound.

Wet Chemical Method: this compound can also be prepared by reacting lithium hydroxide with aluminum hydroxide in an aqueous solution, followed by drying and calcination.

Industrial Production Methods:

Nitrates-Free Synthesis: This method involves the pyrolysis of a colloidal mixture of aluminum hydroxide sol and lithium formate at 650°C.

Solid-State Reaction: This conventional industrial method involves optimizing the powder-to-ball weight ratio to achieve a high surface area product suitable for applications such as molten carbonate fuel cells.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in high-temperature environments.

Reduction: It can be reduced by strong reducing agents, although this is less common.

Substitution: this compound can participate in substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at high temperatures.

Reducing Agents: Strong reducing agents like lithium aluminium hydride.

Substitution Reactions: Typically involve other metal salts in aqueous or molten states.

Major Products:

Oxidation: Formation of lithium oxide and aluminum oxide.

Reduction: Formation of elemental lithium and aluminum.

Substitution: Formation of mixed metal aluminates.

Chemistry:

Catalysis: this compound is used as a catalyst in various chemical reactions due to its high surface area and stability.

Electrochemistry: It serves as an inert electrolyte support material in molten carbonate fuel cells, where it helps in the efficient conduction of ions.

Biology and Medicine:

Biomedical Applications: Research is ongoing into the use of this compound in drug delivery systems and as a component in bio-compatible materials.

Industry:

Mechanism of Action

Target of Action

Lithium aluminate (LiAlO2), also known as lithium aluminium oxide, is an inorganic chemical compound . It is primarily used in microelectronics as a lattice matching substrate for gallium nitride . In nuclear technology, it is of interest as a solid tritium breeder material for preparing tritium fuel for nuclear fusion .

Mode of Action

It is known that this compound can interact with certain collectors during the flotation process . For instance, derivatives of the natural product punicine can act as switchable collectors for the flotation of this compound . Depending on the pH value and lighting conditions, punicines exist in water as cations, two different electrostatically neutral mesomeric betaines, anionic tripoles, radical cations, or radical anions .

Biochemical Pathways

Lithium, a component of this compound, has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Pharmacokinetics

It is known that this compound can be recovered from solutions using certain collectors during the flotation process .

Result of Action

The result of this compound’s action is largely dependent on its application. For instance, in the flotation process, recovery rates of this compound up to 90% have been accomplished when the flotation was conducted in Hallimond tubes exposed to daylight at pH 11 in water .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and light conditions . For example, the solubility of this compound at high pH (12.5 – 13.5) is much lower than that of aluminium oxides . Additionally, the recovery rates of this compound during the flotation process can be influenced by lighting conditions .

Biochemical Analysis

Biochemical Properties

It has been found to play a role in the electrochemical performance of lithium batteries . In this context, lithium aluminate interacts with other compounds such as LiMnPO4, contributing to the high surface area and porous structure of the battery material .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with other compounds in a battery. For instance, it has been found to obstruct the direct contact of the electrode and electrolyte, reducing their direct contact areas . This is due to the fact that this compound around the active surfaces of LiMnPO4 grains acts as an ionic conductive wiring .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to enhance the electrochemical performance of lithium batteries over time . It contributes to the stability of the battery and does not degrade significantly over time .

Comparison with Similar Compounds

Lithium Aluminium Hydride (LiAlH₄): A strong reducing agent used in organic synthesis.

Lithium Aluminium Silicate (LiAlSiO₄): Used in ceramics and glass manufacturing.

Lithium Aluminium Fluoride (LiAlF₄): Used in the production of aluminum by electrolysis.

Uniqueness:

Thermal Stability: Lithium aluminate has a higher thermal stability compared to lithium aluminium hydride and lithium aluminium silicate.

Chemical Inertness: It is more chemically inert, making it suitable for high-temperature and corrosive environments.

Applications in Nuclear Technology: Its use as a tritium breeder material in nuclear fusion is unique among lithium compounds.

This compound’s unique combination of thermal stability, chemical inertness, and specific applications in advanced technologies makes it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No. |

12003-67-7 |

|---|---|

Molecular Formula |

AlLiO2 |

Molecular Weight |

65.9 g/mol |

IUPAC Name |

lithium;dioxoalumanuide |

InChI |

InChI=1S/Al.Li.2O/q-1;+1;; |

InChI Key |

VDENSUSFMBFCRI-UHFFFAOYSA-N |

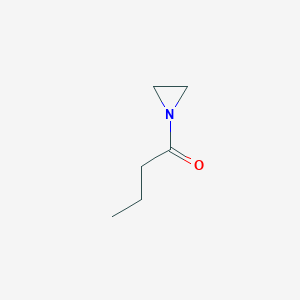

SMILES |

[Li+].[O-][Al]=O |

Canonical SMILES |

[Li+].O=[Al-]=O |

Key on ui other cas no. |

12003-67-7 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Synonyms |

LiAl(O2) lithium aluminate |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of Lithium aluminate?

A1: The molecular formula for this compound is LiAlO2. It has a molecular weight of 65.95 g/mol.

Q2: How does the microstructure of this compound powder influence its properties?

A3: The microstructure of LiAlO2, including particle size, morphology, and surface area, significantly impacts its properties. For example, submicron-sized γ-LiAlO2 particles, synthesized via ultrasonic spray pyrolysis, exhibit a higher surface area compared to those prepared from aqueous solutions, potentially enhancing their reactivity in applications like CO2 absorption. [] Similarly, nanostructured forms like this compound nanorods demonstrate unique properties, such as enhanced lithium-ion mobility, making them promising candidates for advanced battery technologies. []

Q3: What are the main applications of this compound?

A3: LiAlO2 finds applications in various fields:

- Nuclear Engineering: As a tritium breeding material in fusion reactors due to its favorable neutronic properties and thermal stability. [, , ]

- Energy Storage: As a component in solid-state batteries and as a matrix material in molten carbonate fuel cells (MCFCs). [, , , , , ]

- Catalysis: As a catalyst support for selective oxidation reactions, such as the oxidation of hydrogen in dehydrogenation processes. [, ]

- Electronics: As a substrate for the growth of non-polar gallium nitride (GaN) in the fabrication of high-efficiency light-emitting diodes (LEDs). [, ]

Q4: What are the challenges associated with the use of LiAlO2 in MCFCs?

A4: While LiAlO2 is a promising matrix material for MCFCs, challenges exist:

- Particle Growth: LiAlO2 particles tend to grow and agglomerate in the molten carbonate electrolyte over time, reducing electrolyte retention and cell performance. [, ] This growth is influenced by factors like temperature, CO2 partial pressure, and the lithium-to-potassium ratio in the electrolyte.

- Phase Stability: The γ-LiAlO2 phase commonly used in MCFCs can transform into the less conductive α-LiAlO2 phase at high operating temperatures, impacting cell performance and lifespan. []

- Mechanical Strength: Maintaining the mechanical integrity of the LiAlO2 matrix under the harsh operating conditions of MCFCs is crucial. Research focuses on reinforcing the matrix with materials like aluminum to enhance its mechanical strength and durability. [, ]

Q5: What makes this compound a suitable substrate for nonpolar GaN growth?

A7: LiAlO2 is investigated as a low-cost substrate for nonpolar GaN growth due to its relatively small lattice mismatch with GaN, which can minimize defects in the epitaxial GaN film. [] Additionally, LiAlO2 is softer than conventional substrates like sapphire, potentially reducing manufacturing costs. []

Q6: What are the environmental considerations related to the use and disposal of LiAlO2?

A8: While LiAlO2 itself is not considered highly toxic, the manufacturing process and end-of-life management require careful consideration. The use of lithium salts and other chemicals in the synthesis of LiAlO2 necessitates responsible handling and disposal practices. Furthermore, recycling strategies for LiAlO2 from applications like batteries and fuel cells are essential to minimize environmental impact and conserve resources. []

Q7: How is computational chemistry used in this compound research?

A7: Computational chemistry plays a crucial role in understanding the properties of LiAlO2 and designing new materials:

- Defect Characterization: Simulations help investigate the formation and behavior of point defects in LiAlO2, which can influence its optical and electronic properties. []

- Ionic Conductivity: Computational models assist in predicting and understanding the lithium-ion conductivity of different LiAlO2 polymorphs and compositions, crucial for battery and fuel cell applications. []

Q8: What are the future research directions for this compound?

A8: Research on LiAlO2 continues to explore its potential in diverse fields:

- Enhanced MCFC Performance: Developing strategies to mitigate LiAlO2 particle growth, improve phase stability, and enhance the mechanical strength of the matrix in MCFCs. []

- Solid-State Battery Electrolytes: Exploring the use of amorphous LiAlO2 thin films, potentially doped with nitrogen, as solid electrolytes in next-generation batteries. []

- Sustainable Synthesis: Developing environmentally benign and cost-effective synthesis methods for LiAlO2, focusing on reducing waste and energy consumption. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)

![6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione](/img/structure/B86182.png)